
1,4-Dioxepan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Dioxepan-6-one” is a compound with the molecular formula C5H8O3 . It has a molecular weight of 116.11 g/mol . The compound is also known by other synonyms such as “[1,4]Dioxepan-6-one” and "28544-93-6" .
Synthesis Analysis
The synthesis of a series of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones has been reported . The process involved Williamson etherification with 3-chloro-2-(chloromethyl)prop-1-ene and subsequent Katsuki–Sharpless oxidation .
Molecular Structure Analysis
The molecular structure of “1,4-Dioxepan-6-one” includes a seven-membered ring with two oxygen atoms and one carbonyl group . The InChI code for the compound is 1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2 .
Physical And Chemical Properties Analysis
“1,4-Dioxepan-6-one” has several computed properties. It has a molecular weight of 116.11 g/mol and a molecular formula of C5H8O3 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass of the compound is 116.047344113 g/mol . The compound has a topological polar surface area of 35.5 Ų . The heavy atom count is 8 .
科学的研究の応用
Synthesis and Olfactory Properties : A study by Plummer et al. (2015) reported the synthesis of a series of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones. They discovered that 2-Propyl-1,4-dioxepan-6-one has a green floral odor with anisic and cinnamic nuances, highlighting the importance of a benzenoid ring system for marine odorants.
Activated Monomer Cationic Polymerization : Shibasaki et al. (1999) conducted a study on the ring-opening polymerization of 1,3-dioxepan-2-one using water-hydrogen chloride as an initiator. This process yielded polymers with controlled molecular weight based on the amount of water used (Shibasaki et al., 1999).
Bioremediation of 1,4-Dioxane-Contaminated Waters : Zhang et al. (2017) provided insights into bioremediation methods for treating 1,4-dioxane-contaminated environments. They emphasized the challenges due to its unique properties and co-occurrence with other contaminants, proposing advancements in bioremediation research (Zhang, Gedalanga, & Mahendra, 2017).
Dehydrogenative Annulation for Synthesis : Cai and Xu (2018) described a method for synthesizing saturated O-heterocycles, including 1,4-dioxane and 1,4-dioxepane derivatives, using an electrochemical dehydrogenative annulation of alkenes with diols. This method is notable for being metal- and oxidant-free, emphasizing sustainability (Cai & Xu, 2018).
Lipase-Catalyzed Resolution of Derivatives : Research by Gruttadauria et al. (2006) explored the kinetic resolution of anti-6-substituted 1,3-dioxepan-5-ols using immobilized lipase, providing enantiomerically pure alcohols and acetates as potential building blocks (Gruttadauria et al., 2006).
Controlled Ring-Opening Polymerization : Albertsson, Edlund, and Stridsberg (2000) discussed the controlled ring-opening polymerization of lactones and lactides, including 1,5-dioxepan-2-one (DXO), highlighting its potential in biodegradable polymers for biomedical applications (Albertsson, Edlund, & Stridsberg, 2000).
Mechanism of Degradation in Aqueous Solutions : Stefan and Bolton (1998) investigated the degradation mechanism of 1,4-dioxane in dilute aqueous solutions using the UV/Hydrogen Peroxide Process. Their study provided insights into the intermediates formed and the complete mineralization process of 1,4-dioxane (Stefan & Bolton, 1998).
NMDA Receptor Antagonists Based on 1,4-Dioxane Ring : Bonifazi et al. (2015) designed compounds based on the 1,4-dioxane ring as potent antagonists at NMDA receptors or with high affinity for σ1 receptors, potentially useful in medicinal chemistry (Bonifazi et al., 2015).
特性
IUPAC Name |
1,4-dioxepan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEJPWPZAMESBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676800 |
Source


|
| Record name | 1,4-Dioxepan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxepan-6-one | |
CAS RN |
28544-93-6 |
Source


|
| Record name | 1,4-Dioxepan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxepan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: 2-Propyl-1,4-dioxepan-6-one (8c) stands out due to its unique green floral aroma, accompanied by hints of anise and cinnamon. [] This complex scent profile makes it an intriguing candidate for potential applications in the fragrance industry.
A: While some of the synthesized 1,4-dioxepan-6-one derivatives possessed interesting scents, the study concluded that the presence of a benzenoid ring system is crucial for the characteristic marine odor profile. [] This suggests that the 1,4-dioxepan-6-one structure alone may not be sufficient to elicit this specific type of odor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



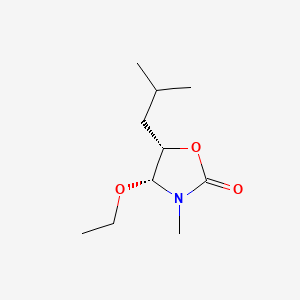


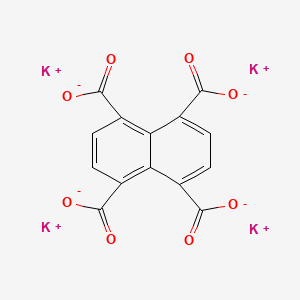
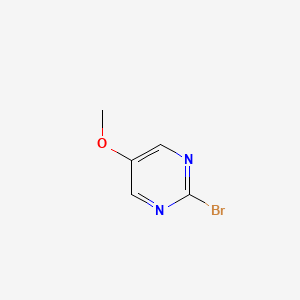
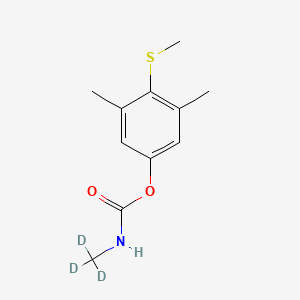

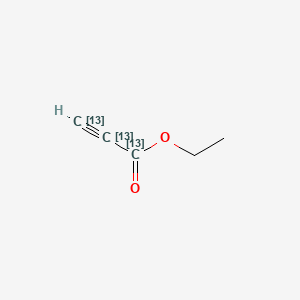
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)
